Pinocembrin
Overview
Description
Mechanism of Action
Target of Action
Pinocembrin is a natural flavonoid compound that has been identified in honey, propolis, and several plants . It has shown a variety of properties that could hold promise for treating diseases such as endotoxin shock, cancer, and cardiovascular diseases . It has been shown to pass through the blood-brain barrier (BBB) in a passive transport process, which is partly conducted by p-glycoprotein . This indicates that this compound might be useful for treatment of diseases in the central nervous system (CNS) .
Mode of Action
This compound has anti-inflammatory and neuroprotective effects and the ability to reduce reactive oxygen species (ROS), protect the BBB, modulate mitochondrial function, and regulate apoptosis . It has been shown to increase neuronal viability, decrease lactate dehydrogenase release, inhibit the production of NO and ROS, increase glutathione levels, and downregulate the expression of neuronal NO synthase (nNOS) and iNOS .
Biochemical Pathways
This compound induces ER stress via the inositol-requiring endonuclease 1 α/X-box binding protein 1 pathway and then triggers caspase-12/-4 mediated apoptosis by suppressing autophagy through the activation of PI3K/Akt/mTOR pathway . It also decreases expression of the receptor for advanced glycation end products (RAGE) and regulates its downstream targets, including NF-κB and MAPK pathways, to exert an anti-inflammatory effect .
Pharmacokinetics
Research has shown that this compound can be absorbed rapidly in the body and easily cross the blood–brain barrier . In addition, the absorption/elimination process of this compound occurs rapidly and shows no serious accumulation in the body .
Result of Action
This compound has been shown to protect the brain against damage from ischemic stroke . It can reduce nerve damage in the ischemic area and reduce mitochondrial dysfunction and the degree of oxidative stress . It has also been found to play a role in Parkinson’s disease, Alzheimer’s disease, and specific solid tumors .
Action Environment
The pharmacokinetics and pharmacodynamics of a dietary compound like this compound are influenced by protonation and ionization abilities . Environmental factors such as pH can therefore influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
Pinocembrin interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the nuclear factor erythroid 2-related factor 2 (Nrf2), heme oxygenase-1 (HO-1), p53, bcl-2, bax, and cleaved caspase-3 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has shown anti-inflammatory and neuroprotective effects, the ability to reduce reactive oxygen species, protect the blood-brain barrier, modulate mitochondrial function, and regulate apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound can protect the brain against damage from ischemic stroke .
Metabolic Pathways
This compound is involved in various metabolic pathways. The absorption, distribution, metabolism, and excretion pathways of this compound are discussed in various studies .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has been shown to pass through the blood-brain barrier in a passive transport process, which is partly conducted by p-glycoprotein .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pinocembrin can be synthesized through both biosynthetic and chemical methods. Biosynthesis involves the use of metabolic engineering strategies and two-phase pH fermentation strategies to improve efficiency . Chemical synthesis typically involves the hydroxylation of flavanone .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as propolis and ginger roots. Advanced techniques like high-performance liquid chromatography (HPLC) are used to purify the compound .
Chemical Reactions Analysis
Types of Reactions: Pinocembrin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions often involve the use of sodium borohydride.
Substitution: Substitution reactions can occur in the presence of halogens and catalysts.
Major Products: The major products formed from these reactions include derivatives like pinobanksin, which is formed through hydroxylation .
Scientific Research Applications
Pinocembrin has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other flavonoid compounds.
Biology: Studied for its role in cellular processes such as apoptosis and mitochondrial function.
Industry: Utilized in the development of functional food ingredients and pharmaceuticals.
Comparison with Similar Compounds
Pinocembrin is unique among flavonoids due to its dual hydroxyl groups at positions 5 and 7, which contribute to its potent biological activities. Similar compounds include:
Pinobanksin: A hydroxylated derivative of this compound.
Naringenin: Another flavanone with similar antioxidant properties.
Hesperetin: Known for its anti-inflammatory and antioxidant effects.
This compound stands out due to its ability to cross the blood-brain barrier and its potential therapeutic applications in treating central nervous system diseases .
Biological Activity
Pinocembrin, a natural flavonoid predominantly found in various plants such as Eucalyptus and Populus, has garnered significant attention due to its diverse biological activities. This article delves into the pharmacological properties of this compound, supported by case studies and research findings.
Overview of Biological Activities
This compound exhibits a wide array of biological activities, including:
- Antimicrobial Activity : this compound demonstrates potent antimicrobial effects against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus, Escherichia coli, and Neisseria gonorrhoeae by disrupting bacterial membranes and inducing cell lysis .
- Anti-inflammatory Properties : The compound has been shown to reduce inflammation by suppressing pro-inflammatory cytokines and mediators. For instance, it attenuates lipopolysaccharide (LPS)-induced lung injury through the inhibition of inflammatory pathways .
- Antioxidant Effects : this compound exhibits strong antioxidant properties, which help combat oxidative stress and protect cells from damage .
- Neuroprotective Effects : Research indicates that this compound can protect against cerebral ischemic injury, showcasing its potential in neurodegenerative diseases .
- Anticancer Activity : Preliminary studies suggest that this compound may have anticancer effects, although further research is required to elucidate its mechanisms in cancer therapy .
This compound's biological activities are attributed to various mechanisms:
- Cell Membrane Disruption : It alters the membrane integrity of bacteria, leading to cell death. This was evidenced through metabolic engineering techniques that demonstrated this compound’s ability to induce lysis in bacterial cells .
- Regulation of Signaling Pathways : this compound promotes oligodendrocyte precursor cell (OPC) differentiation and remyelination via the mammalian target of rapamycin (mTOR) pathway, which is crucial for myelination in the central nervous system .
- Inhibition of Enzymatic Activity : this compound has been shown to inhibit specific enzymes involved in inflammatory processes, contributing to its anti-inflammatory effects .
Table 1: Summary of Biological Activities and Mechanisms
Case Study: Neuroprotection in Doxorubicin-Induced Cardiotoxicity
A study investigated the protective effects of this compound against doxorubicin-induced cardiotoxicity using H9c2 cardiomyoblasts. The results indicated that this compound significantly reduced cellular damage without compromising the chemotherapeutic efficacy of doxorubicin. This suggests a potential therapeutic role for this compound in mitigating chemotherapy-induced side effects while preserving anticancer activity .
Case Study: Remyelination in Demyelinating Diseases
In experimental models of demyelination, this compound was administered to assess its effects on OPC differentiation and remyelination. The findings revealed that this compound significantly enhanced remyelination and reduced demyelination areas compared to control groups, indicating its potential as a treatment for conditions like multiple sclerosis .
Properties
IUPAC Name |
(2S)-5,7-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-10-6-11(17)15-12(18)8-13(19-14(15)7-10)9-4-2-1-3-5-9/h1-7,13,16-17H,8H2/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URFCJEUYXNAHFI-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075412 | |
Record name | (+)-Pinocembrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3075412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pinocembrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030808 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
480-39-7 | |
Record name | (+)-Pinocembrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=480-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pinocembrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Pinocembrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3075412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2,3-Dihydro-5,7-dihydroxy-2-phenyl-4H-1-benzopyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PINOCEMBRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T7C8CH791 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Pinocembrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030808 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
192 - 193 °C | |
Record name | Pinocembrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030808 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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